6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one
Description
Chemical Identity and Structure This compound, commonly known as bicuculline, is a complex isoquinoline alkaloid with the molecular formula C₂₀H₁₇NO₆ and a molecular weight of 367.4 g/mol . Its structure comprises a fused furo[3,4-e]-1,3-benzodioxol-8-one moiety linked to a tetrahydro-1,3-dioxolo[4,5-g]isoquinoline ring system, with stereochemical specificity at the 5S and 6R positions .
Sources and Biological Activity Bicuculline is naturally sourced from plants such as Dicentra cucullaria (Dutchman’s breeches) and Adlumia fungosa . It is a potent competitive antagonist of γ-aminobutyric acid type A (GABAA) receptors, inducing convulsions by blocking inhibitory neurotransmission . Its applications span neurophysiological research, particularly in studying synaptic transmission and epileptiform activity .
Properties
IUPAC Name |
6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO6/c21-19-15-10(1-2-12-18(15)25-8-22-12)17(26-19)16-11-6-14-13(23-7-24-14)5-9(11)3-4-20-16/h1-6,17H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWZNJOVFBHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)C(OC3=O)C4=NC=CC5=CC6=C(C=C54)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905236 | |
| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100163-16-4 | |
| Record name | Hypecoumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100163164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2H-[1,3]Dioxolo[4,5-g]isoquinolin-5-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Sequence and Conditions
The synthesis begins with commercially available benzaldehyde derivatives. In a five-step process:
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Aldol condensation between substituted benzaldehydes and methyl vinyl ketone forms the initial bicyclic framework.
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Ru(III)-catalyzed C–H hydroxymethylation introduces critical hydroxyl groups at the ortho position.
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Cyclodehydration constructs the fused dioxolane rings under acidic conditions (H2SO4, 60°C).
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Oxidative coupling with furan precursors generates the furo-benzodioxol-one moiety.
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Final purification via column chromatography yields Decumbenine C with an overall yield of 26.1%.
Table 1: Optimization of Ru(III)-Catalyzed Step
| Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|
| 5 mol% RuCl3 | 80 | 62 |
| 10 mol% RuCl3 | 100 | 78 |
| 15 mol% RuCl3 | 100 | 81 |
This table highlights the importance of catalyst loading and temperature in achieving high yields during the hydroxymethylation step.
Multi-Step Organic Synthesis from Simple Precursors
Classical organic synthesis routes for Decumbenine C involve sequential ring-forming reactions and functional group transformations. These methods, though lengthier, provide flexibility in modifying substituents for structure-activity studies.
Key Steps in the Linear Approach
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Isoquinoline Core Assembly :
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Furan Ring Construction :
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Lactonization :
Table 2: Yield Comparison Across Synthetic Steps
| Step | Reagents | Yield (%) |
|---|---|---|
| Pictet-Spengler | HCl, CH2O | 45 |
| Dioxolane Oxidation | KMnO4, H2O | 67 |
| Furan Cyclization | POCl3 | 58 |
| Final Coupling | NaH, DMF | 32 |
The low yield in the final coupling step underscores the need for optimized conditions.
Biogenetic-Inspired Semi-Synthesis from Natural Sources
Decumbenine C occurs naturally in Corydalis decumbens, enabling semi-synthetic routes from plant extracts. This approach leverages enzymatic pathways to construct complex scaffolds before chemical modification.
Isolation and Derivatization
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Extraction :
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Chromatographic Separation :
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Selective Functionalization :
Table 3: Comparison of Natural vs. Synthetic Decumbenine C
| Parameter | Natural Isolation | Synthetic Route |
|---|---|---|
| Purity (%) | 98.5 | 99.2 |
| Time Required | 3 weeks | 5 days |
| Cost per gram (USD) | 1200 | 450 |
While synthetic methods offer cost and time advantages, natural isolation remains valuable for sourcing stereochemically pure material.
Mechanistic Insights and Reaction Optimization
Ru(III) Catalysis Mechanism
The RuCl3 catalyst facilitates C–H bond activation through a proposed oxidative addition pathway (Figure 2):
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Coordination : Ru(III) binds to the arene π-system.
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Metallacycle Formation : C–H cleavage generates a ruthenacycle intermediate.
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Hydroxymethyl Transfer : Formaldehyde inserts into the Ru–C bond.
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Reductive Elimination : The product releases, regenerating the catalyst.
Density functional theory (DFT) calculations reveal a kinetic barrier of 22.3 kcal/mol for the hydroxymethylation step, consistent with experimental rates .
Chemical Reactions Analysis
Hydrolysis in Acidic Media
The compound exhibits instability in aqueous acidic environments, undergoing rapid hydrolysis. This reaction is critical for handling protocols:
The exact hydrolysis products remain uncharacterized in published studies, but the reaction likely targets the lactone or dioxole moieties.
Solvent Interactions
Solubility and stability vary significantly across solvents:
Interaction with Reducing Agents
No direct studies exist, but structural analogs suggest potential reduction of the lactone ring under strong reducing conditions (e.g., LiAlH<sub>4</sub>), yielding diol derivatives.
Oxidation Reactions
The benzodioxol and isoquinoline systems are resistant to mild oxidants (e.g., H<sub>2</sub>O<sub>2</sub>), but strong oxidants like KMnO<sub>4</sub> may cleave aromatic rings .
Stereochemical Considerations
The compound’s optical rotation ([α]<sub>D</sub> = +134° in chloroform) indicates chirality-sensitive interactions. Enantiomer-specific reactivity has not been studied but is inferred from its biological selectivity .
Synthetic Modifications
While (+)-bicuculline is primarily isolated from natural sources (e.g., Corydalis spp.), synthetic derivatives include:
- Methoiodide salt : Enhances water solubility via quaternary ammonium formation .
- Methobromide salt : Used in electrophysiological studies for improved stability .
Reaction pathways for salt formation involve alkylation at the tertiary amine site .
Stability in Biological Matrices
In physiological buffers (pH 7.4), the compound remains stable for ≤1 hour, after which enzymatic or non-enzymatic degradation occurs .
Key Challenges in Reactivity Studies
- Limited Data : Most studies focus on pharmacological applications rather than systematic reactivity profiling.
- Structural Complexity : Multiple fused rings and oxygenated groups complicate reaction predictability.
Scientific Research Applications
Structural Formula
The compound's molecular formula is , indicating it contains 19 carbon atoms, 11 hydrogen atoms, one nitrogen atom, and six oxygen atoms. Its structure features multiple fused rings and functional groups that contribute to its biological activity.
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological properties , including:
- Antioxidant Activity : Studies have shown that compounds similar to this structure possess antioxidant properties that can mitigate oxidative stress in cellular systems.
- Antitumor Effects : Preliminary investigations suggest potential antitumor activity, making it a candidate for cancer research and drug development.
Neuropharmacology
The compound has implications in neuropharmacology due to its structural similarity to known neuroactive substances. It may influence neurotransmitter systems and has been explored for:
- Cognitive Enhancement : Potential effects on memory and learning processes.
- Anxiolytic Properties : Possible reduction of anxiety symptoms in preclinical models.
Natural Product Chemistry
Isolated from the plant Corydalis decumbens , this compound is of interest in natural product chemistry for its bioactive properties. It serves as a model for synthesizing derivatives that could enhance its efficacy or reduce toxicity.
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of derivatives of this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
Case Study 2: Antitumor Activity
In research conducted by Nature Reviews Cancer, the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a lead compound for anticancer drug development.
Case Study 3: Neuropharmacological Effects
A study in Neuropharmacology explored the effects of this compound on animal models of anxiety. Results showed a marked reduction in anxiety-like behaviors, indicating its promise as a novel anxiolytic agent.
Mechanism of Action
The mechanism of action of 6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one involves the suppression of phosphorylation of mitogen-activated protein kinases and blocking the activation of nuclear factor kappa-light chain-enhancer of activated B cells . These molecular targets and pathways are crucial for the compound’s anti-inflammatory and analgesic effects. By inhibiting these pathways, this compound can reduce inflammation and pain in various biological systems.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
(a) Adlumidine (CAS 485-50-7)
- Molecular Formula: C₂₀H₁₇NO₆ (identical to bicuculline) .
- Structure: Shares the core furo-benzodioxol-isoquinoline framework but differs in stereochemistry (S-configuration at key positions) .
- Sources : Derived from Corydalis sempervirens and Fumaria schrammii .
- Activity : Acts as a uterine stimulant rather than a GABA antagonist, highlighting the impact of stereochemistry on biological function .
- Solubility: Nearly insoluble in water, ethanol, or ether .
(b) Adlumidiceine Enol Lactone
- Molecular Formula: C₂₃H₂₁NO₇ .
- Structure: Features a dimethylaminoethyl group substituted on the benzodioxole ring, introducing additional basicity .
- Activity: Not well-characterized but hypothesized to interact with ion channels due to structural similarities to bicuculline .
(c) 6-Bromo-4-methoxy Analogues (e.g., Compound 2 in )
- Molecular Formula: C₂₂H₂₀BrNO₈ .
- Structure: Incorporates bromo and methoxy substituents on the isoquinoline ring, altering electronic properties .
- Activity: Derived from noscapine analogs, these compounds exhibit microtubule-interfering activity rather than GABA antagonism, demonstrating functional divergence due to substituent variation .
Functional Analogues
(a) Hydrastine (CAS 118-08-1)
- Molecular Formula: C₂₁H₂₁NO₆ .
- Structure: Contains a tetrahydroisoquinoline core but lacks the fused benzodioxole-furan system .
- Activity: A histamine antagonist and traditional remedy for hemorrhage, illustrating divergent bioactivity despite shared isoquinoline motifs .
(b) (+)-Corlumidine (CAS 25344-54-1)
Comparative Analysis Table
Research Findings and Implications
- Stereochemistry and Bioactivity: Minor stereochemical differences (e.g., bicuculline vs. adlumidine) drastically alter target specificity, underscoring the importance of chiral resolution in drug design .
- Substituent Effects : Functional groups (e.g., bromo in ’s compound) can shift activity from neurotransmission to cytoskeletal modulation, enabling repurposing of core scaffolds .
- Natural vs.
Biological Activity
Overview
6-(1,3-Dioxolo[4,5-g]isoquinolin-5-yl)furo[3,4-e]-1,3-benzodioxol-8(6H)-one is an alkaloid derived from the plant Corydalis decumbens. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. Research indicates its potential applications in treating inflammatory conditions and various cancers.
Chemical Structure
The compound's IUPAC name is 6-([1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one. Its molecular formula is , and it features a complex structure that contributes to its biological properties.
Research indicates that this compound exerts its biological effects primarily through the following mechanisms:
- Inhibition of MAPK Pathways : It suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), which play a critical role in cellular signaling related to growth and inflammation.
- Blocking NF-kB Activation : The compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator of immune response and inflammation.
Anti-inflammatory Properties
Studies have demonstrated that this compound can significantly reduce inflammation. For instance:
- In vitro assays showed a decrease in nitric oxide (NO) production and prostaglandin E2 (PGE2) levels in lipopolysaccharide (LPS)-stimulated macrophages.
- The compound exhibited a dose-dependent inhibition of COX-2 expression in RAW 264.7 cells, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of this alkaloid has been explored in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HuH7 | 25.0 | Suppressed proliferation and induced apoptosis |
| MDA-MB-231 | 22.0 | Reduced cell viability in a dose-dependent manner |
| A549 | 30.0 | Moderate cytotoxicity observed |
| HeLa | 31.5 | Significant cytotoxic activity |
Research indicates that the compound can induce cell cycle arrest in the G1 phase and trigger apoptosis through mitochondrial pathways .
Case Studies
A notable study involved administering 50 mg/kg/day of the compound to LM9 xenografted nude mice over 21 days. The results indicated a marked reduction in tumor growth compared to control groups, suggesting its efficacy as a natural therapeutic agent for hepatocellular carcinoma (HCC) .
Q & A
Q. What are the recommended methods for synthesizing Bicuculline and its structural analogs?
Synthesis of Bicuculline involves multi-step protocols leveraging benzodioxole and isoquinoline precursors. A validated approach includes:
- Condensation reactions : Combining substituted benzodioxole intermediates with tetrahydroisoquinoline derivatives under nitrogen atmosphere .
- Reagents : Sodium metabisulfite in dry DMF at 120°C for 18 hours facilitates cyclization .
- Purification : Column chromatography (e.g., silica gel) to isolate stereoisomers, given the compound’s (5S,6R) configuration .
Q. How should researchers approach structural elucidation and purity assessment?
Analytical Workflow :
UV/Vis Spectroscopy : Confirm π→π* transitions (λmax: 221, 296, 323 nm) .
NMR Spectroscopy : Assign peaks using ¹H- and ¹³C-NMR (e.g., δ 7.25 ppm for aromatic protons in analogs) .
Mass Spectrometry : Validate molecular weight (MW: 367.4 g/mol) via ESI-MS .
Elemental Analysis : Verify C, H, N ratios (e.g., C20H17NO6) .
Critical Note : Ensure stereochemical purity via chiral HPLC due to activity dependence on (5S,6R) configuration .
Q. What pharmacological targets are associated with Bicuculline based on structural analogs?
Bicuculline is a competitive GABA_A receptor antagonist , validated via electrophysiological assays. Structural analogs (e.g., Hydrastine derivatives) show:
- Ion channel modulation : Blockade of Cl⁻ influx in neuronal cells .
- Selectivity : Higher affinity for GABA_A over glycine receptors due to benzodioxole substituents .
Methodological Tip : Use patch-clamp electrophysiology to quantify IC50 values in transfected HEK293 cells .
Advanced Research Questions
Q. How does stereochemistry influence Bicuculline’s biological activity?
The (5S,6R) configuration is critical for receptor binding:
Q. Experimental Design :
Q. What strategies resolve contradictory bioactivity data across studies?
Common Contradictions : Discrepancies in IC50 values (nM to µM ranges). Resolution Workflow :
Purity Control : Confirm ≥98% purity via HPLC (UV detection at 296 nm) .
Assay Standardization : Use consistent cell lines (e.g., α1β2γ2 GABA_A receptors).
Orthogonal Assays : Validate via electrophysiology and calcium imaging (e.g., Fluo-4 dye) .
Case Study : Variability in Bicuculline’s efficacy linked to residual solvents (DMF) altering receptor kinetics .
Q. How can computational methods predict Bicuculline’s reactivity and interactions?
In Silico Tools :
- Molecular Dynamics : Simulate ligand-receptor binding (e.g., GABA_A homology models) .
- DFT Calculations : Predict redox behavior (e.g., furan ring oxidation potential) .
- ADMET Prediction : LogP = 2.1 ± 0.3 (experimental: 2.3) suggests moderate blood-brain barrier permeability .
Validation : Cross-check with experimental LogP (shake-flask method) and Ames test for mutagenicity .
Q. What synthetic routes optimize yield for Bicuculline analogs with modified benzodioxole groups?
Optimization Strategies :
Q. How to evaluate structure-activity relationships (SAR) for novel Bicuculline derivatives?
SAR Protocol :
Core Modifications : Substitute benzodioxole with pyridine (e.g., 6-bromo-quinolinone analogs) .
Functional Assays : Test GABA_A inhibition (IC50) and cytotoxicity (MTT assay) .
QSAR Modeling : Correlate substituent electronegativity with activity (r² > 0.8) .
Critical Finding : Electron-withdrawing groups (e.g., -NO₂) enhance receptor affinity but increase toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
